3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole
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Overview
Description
3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms and an oxadiazole ring with a methyl group. The combination of these rings imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichloropyrimidine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of 2,4-dichloropyrimidine with nitrile oxides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides, amines, or alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cellular processes and induce apoptosis in cancer cells . Additionally, it can modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine ring structure but differs in the presence of a pyrazole ring instead of an oxadiazole ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with a triazole ring fused to the pyrimidine ring.
Uniqueness
3-(2,4-Dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of both the dichloropyrimidine and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4Cl2N4O |
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Molecular Weight |
231.04 g/mol |
IUPAC Name |
3-(2,4-dichloropyrimidin-5-yl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H4Cl2N4O/c1-3-11-6(13-14-3)4-2-10-7(9)12-5(4)8/h2H,1H3 |
InChI Key |
GCRNCGDQVWABBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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